molecular formula C17H17ClN2 B7855405 Glutaconaldehyde dianilide hydrochloride

Glutaconaldehyde dianilide hydrochloride

Cat. No. B7855405
M. Wt: 284.8 g/mol
InChI Key: VUCMMJBDNXZQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaconaldehyde dianilide hydrochloride is a useful research compound. Its molecular formula is C17H17ClN2 and its molecular weight is 284.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glutaconaldehyde dianilide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutaconaldehyde dianilide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Properties and Reactions : A study by Becher and Christensen (1979) explored the chemical properties of glutaconaldehyde, including its reactions and derivatives. This research is fundamental in understanding how glutaconaldehyde interacts with other substances, which is critical in its application in various scientific fields.

  • Cross-Linking in Bioprosthesis : Glutaraldehyde, closely related to glutaconaldehyde, is used in cross-linking collagen matrices to enhance mechanical and biological properties for cardiovascular surgery applications, as noted by Jeong et al. (2013). This application is significant in developing medical devices and surgical materials.

  • Biomedical Research : According to Abay et al. (2019), glutaraldehyde is used for fixing cells in biomedical research, particularly in studying red blood cells. This usage is crucial for understanding cellular structures and functions under various conditions.

  • Synthesis of Pyridinium Salts : Glutaconaldehyde is employed in transforming primary amines into pyridinium salts, a reaction exploited for various chemical syntheses, as discussed by Asskar et al. (2019).

  • Bioprostheses and Drug Delivery : The role of glutaraldehyde in bioprostheses and drug delivery matrices is reviewed in a study by Jayakrishnan and Jameela (1996). Its chemical cross-linking properties affect the biological performance of these materials, making it a valuable tool in biomaterials research.

  • Wastewater Treatment : Research by Riegger et al. (2018) investigates the use of glutaraldehyde in the preparation of chitosan nanoparticles for potential application in wastewater treatment, demonstrating its versatility in environmental science.

properties

IUPAC Name

N-(5-phenyliminopenta-1,3-dienyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-15,18H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCMMJBDNXZQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044398
Record name N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutaconaldehyde dianilide hydrochloride

CAS RN

1497-49-0
Record name Benzenamine, N-[5-(phenylamino)-2,4-pentadien-1-ylidene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1497-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 243484
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaconaldehyde dianilide hydrochloride
Reactant of Route 2
Glutaconaldehyde dianilide hydrochloride
Reactant of Route 3
Glutaconaldehyde dianilide hydrochloride
Reactant of Route 4
Glutaconaldehyde dianilide hydrochloride
Reactant of Route 5
Glutaconaldehyde dianilide hydrochloride
Reactant of Route 6
Glutaconaldehyde dianilide hydrochloride

Citations

For This Compound
23
Citations
JC Smith, P Russ, BS Cooperman, B Chance - Biochemistry, 1976 - ACS Publications
… The polymethine chain in glutaconaldehyde dianilide hydrochloride (Figure 2b) shows a 2 … NMR spectrum of glutaconaldehyde dianilide hydrochloride in CD3OD (Jeol FT-100, …
Number of citations: 78 pubs.acs.org
LA Ernst, RK Gupta, RB Mujumdar… - … : The Journal of the …, 1989 - Wiley Online Library
… To this material was added 0.85g (3.0mmol) of glutaconaldehyde dianilide hydrochloride (11) and acetic anhydride (10 ml). The mixture was heated at 120C for 30 min and then cooled. …
Number of citations: 353 onlinelibrary.wiley.com
S Alías, R Andreu, MJ Blesa, MA Cerdán… - The Journal of …, 2008 - ACS Publications
… It is unfortunate that, contrary to 2-methylbenzothiazolium salts, (18) the reaction of 3 with glutaconaldehyde dianilide hydrochloride does not take place to any appreciable extent, since …
Number of citations: 42 pubs.acs.org
CL Bashford, WS Thayer - Journal of Biological Chemistry, 1977 - Elsevier
… Materials -OX-VI' was synthesized in this laboratory from 3propyl-5-(4H)isoxazolone and glutaconaldehyde dianilide hydrochloride by a procedure previously described (11). 9-…
Number of citations: 87 www.sciencedirect.com
WN Ross, BM Salzberg, LB Cohen, A Grinvald… - The Journal of …, 1977 - Springer
… tylbarbituric acid (2.4 g, 10 mmole) and glutaconaldehyde dianilide hydrochloride (1.4 g, 5 mmole) in 30 ml of absolute ethanol and 5 ml of triethylamine was refluxed for 30 min and …
Number of citations: 414 link.springer.com
M Lopalco, EN Koini, JK Cho, M Bradley - Organic & biomolecular …, 2009 - pubs.rsc.org
… Glutaconaldehyde dianilide hydrochloride was reacted with the supported aniline 4, in the presence of Ac 2 O, to form the polymer-bound polymethine 6c. …
Number of citations: 60 pubs.rsc.org
NG Pygmies - nature.com
… The z-halogen derivatives of glutaconaldehydedianilide hydrochloride were condensed with various heterocyclic nuclei, namely, the ethiodides of quinaldine, ß-naphthoquinaldine, c-…
Number of citations: 0 www.nature.com
LGS Brooker, GH Keyes… - Journal of the American …, 1951 - ACS Publications
… 4- (6-Acetanilido-2,4-pentadienylidene)-3-phenyl-5(4H)isoxazolone (R6),—3-Phenyl-5(4H)-isoxazolone (8 g., 1 mol.), glutaconaldehyde dianilide hydrochloride(14.2 g., 1 mol.) and …
Number of citations: 341 pubs.acs.org
R Andreu, E Galán, J Orduna… - … A European Journal, 2011 - Wiley Online Library
… Thus, the reaction of 1 with glutaconaldehyde dianilide hydrochloride afforded the previously unreported acceptor 9, which was reacted with the pyrylium salt 1017 in the presence of …
R Andreu, L Carrasquer, S Franco, J Garín… - The Journal of …, 2009 - ACS Publications
… To that end, acceptor vinylogues 8′−12′ were prepared by the reaction of acceptors 8−12, respectively, with glutaconaldehyde dianilide hydrochloride (Scheme 3). Compounds 8′, (…
Number of citations: 104 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.